Lofexidine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de lofexidine est un agoniste des récepteurs α2-adrénergiques à action centrale non opioïde. Il a été initialement développé pour le traitement de l'hypertension, mais il est maintenant principalement utilisé pour soulager les symptômes du sevrage aux opiacés . Le composé est connu pour sa capacité à réduire la libération de norépinéphrine, ce qui aide à gérer les symptômes de sevrage tels que les frissons, la transpiration, les crampes d'estomac, les douleurs musculaires et le nez qui coule .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de lofexidine peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction du 2-(2,6-dichlorophénoxy)propionate d'éthyle avec l'éthylènediamine en présence d'isopropylate d'aluminium dans le toluène sous atmosphère inerte . Le mélange réactionnel est ensuite chauffé à 105 °C et agité jusqu'à complétion. Le produit obtenu est traité avec du chlorure d'hydrogène dans l'alcool isopropylique pour donner le chlorhydrate de lofexidine .

Méthodes de production industrielle

La production industrielle du chlorhydrate de lofexidine implique généralement des réacteurs discontinus, des évaporateurs et des unités de filtration. La lofexidine brute est purifiée à l'aide d'un extracteur, suivie d'une filtration et d'un mélange avec de l'acide chlorhydrique pour produire la forme saline pharmaceutiquement active .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de lofexidine subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle imidazoline et la partie dichlorophénoxy .

Réactifs et conditions communes

Réactions de substitution: L'éthylènediamine et l'isopropylate d'aluminium sont des réactifs couramment utilisés dans la synthèse du chlorhydrate de lofexidine.

Conditions réactionnelles: Les réactions sont généralement effectuées sous atmosphère inerte et impliquent un chauffage à des températures spécifiques pour garantir l'achèvement.

Produits majeurs

Le principal produit formé à partir de ces réactions est le chlorhydrate de lofexidine lui-même, qui est obtenu à une pureté élevée grâce à un contrôle minutieux des conditions réactionnelles et des étapes de purification .

Applications de la recherche scientifique

Le chlorhydrate de lofexidine a une large gamme d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme composé de référence dans l'étude des agonistes des récepteurs α2-adrénergiques.

Mécanisme d'action

Le chlorhydrate de lofexidine exerce ses effets en se liant aux récepteurs α2-adrénergiques du cerveau, réduisant la libération de norépinéphrine . Cette action diminue le tonus sympathique, entraînant une relaxation musculaire, une vasodilatation et une diminution de la pression artérielle . La haute sélectivité du composé pour le récepteur α2A est associée à moins d'effets secondaires par rapport aux médicaments similaires .

Applications De Recherche Scientifique

Clinical Applications

1. Management of Opioid Withdrawal Symptoms

Lofexidine is primarily used to mitigate withdrawal symptoms associated with opioid cessation. The FDA approved it in 2018 as the first non-opioid treatment for this purpose. It acts by reducing sympathetic outflow, which helps alleviate symptoms such as anxiety, sweating, and insomnia during withdrawal .

A clinical case series demonstrated that lofexidine significantly improved the management of opioid withdrawal symptoms in an inpatient setting. Among 17 participants, 88.2% completed their treatment protocol, and many transitioned to other medications like buprenorphine or naltrexone upon discharge .

2. Comparison with Clonidine

Research indicates that lofexidine has a better side effect profile compared to clonidine, another alpha-2 agonist traditionally used for opioid withdrawal. A systematic review highlighted that lofexidine leads to fewer instances of hypotension and bradycardia than clonidine .

Safety Profile

Lofexidine's safety profile has been evaluated through various studies. Common adverse effects include hypotension, bradycardia, dizziness, and dry mouth . However, the frequency and severity of these effects are generally lower than those observed with clonidine. In clinical settings, vital signs are closely monitored to manage any significant changes during treatment .

Future Research Directions

The FDA has mandated several post-marketing studies to further explore lofexidine's safety and efficacy. These studies will investigate:

- Long-term use implications during gradual opioid tapering.

- Safety in pediatric populations experiencing neonatal opioid withdrawal.

- Effects on liver function and blood pressure after discontinuation of treatment .

Table 1: Summary of Clinical Studies on Lofexidine

Case Study Example

In a notable case series involving patients undergoing detoxification from opioids:

- Patient Demographics : 17 patients (mean age: 34 years).

- Treatment Protocol : Lofexidine initiated at a dose of 0.54 mg/day.

- Outcomes : Significant reduction in Clinical Opiate Withdrawal Scale (COWS) scores was observed over the treatment period; 65% reported symptom resolution leading to early discontinuation .

Mécanisme D'action

Lofexidine hydrochloride exerts its effects by binding to alpha2-adrenergic receptors in the brain, reducing the release of norepinephrine . This action decreases sympathetic tone, leading to muscle relaxation, vasodilation, and reduced blood pressure . The compound’s high selectivity for the alpha2A receptor is associated with fewer side effects compared to similar medications .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le chlorhydrate de lofexidine est unique en sa capacité à gérer les symptômes de sevrage aux opiacés sans être lui-même un opiacé. Il a une affinité plus élevée pour les récepteurs α2A, ce qui entraîne moins d'effets secondaires cardiovasculaires par rapport à la clonidine .

Activité Biologique

Lofexidine hydrochloride is an alpha-2 adrenergic receptor agonist primarily used in the management of opioid withdrawal symptoms. It offers a non-opioid alternative for treating opioid use disorder (OUD) and has been shown to mitigate withdrawal symptoms effectively. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

Lofexidine's primary mechanism involves the activation of alpha-2 adrenergic receptors in the central nervous system. This action inhibits norepinephrine release, leading to reduced sympathetic outflow, which alleviates symptoms associated with opioid withdrawal. Unlike traditional opioids, lofexidine does not activate opioid receptors, thereby minimizing the risk of dependency and abuse .

Pharmacokinetics

Lofexidine exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 72-90%, with peak plasma concentrations reached within 2-5 hours post-administration .

- Volume of Distribution : About 300 L, indicating extensive tissue distribution .

- Protein Binding : Approximately 55% of the drug binds to plasma proteins .

- Metabolism : Primarily metabolized by CYP2D6 with minor contributions from CYP1A2 and CYP2C19. The metabolites are largely inactive .

- Half-life : Approximately 11 hours, allowing for twice-daily dosing in clinical settings .

Clinical Efficacy

Numerous studies have assessed the efficacy of lofexidine in managing opioid withdrawal symptoms. A systematic review highlighted its effectiveness compared to placebo:

| Dosage (mg) | Completion Rate (%) | SOWS-Gossop Score Reduction | Adverse Events |

|---|---|---|---|

| 2.16 | 41.5 | -0.21 (p = 0.02) | Hypotension, bradycardia |

| 2.88 | 39.6 | -0.26 (p = 0.003) | Hypotension, bradycardia |

| Placebo | 27.8 | Baseline | Similar rates |

The above table summarizes findings from a randomized controlled trial where lofexidine significantly reduced withdrawal severity as measured by the Subjective Opioid Withdrawal Scale (SOWS-Gossop) compared to placebo .

Case Studies

A clinical case series involving patients undergoing inpatient treatment for opioid withdrawal demonstrated that lofexidine effectively managed symptoms while maintaining stable vital signs:

- Participants : 17 patients with opioid use disorder.

- Treatment Duration : Average length of stay was maintained with lofexidine.

- Outcomes :

Safety Profile

Lofexidine is generally well-tolerated, with a side effect profile similar to clonidine but with reduced incidence of hypotension:

Propriétés

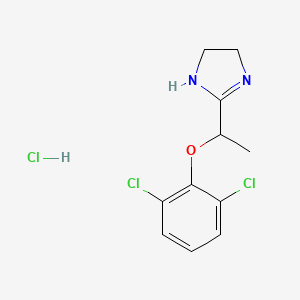

IUPAC Name |

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHMKBNNNZGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31036-80-3 (Parent) | |

| Record name | Lofexidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020781 | |

| Record name | Lofexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21498-08-8 | |

| Record name | Lofexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofexidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofexidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lofexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEXIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.